Methyl 3-aminothietane-3-carboxylate hydrochloride
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Overview
Description
Methyl 3-aminothietane-3-carboxylate hydrochloride is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminothietane-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminothietane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-aminothietane-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 3-aminothietane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thietane ring can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: This compound has a similar structure but contains a thiophene ring instead of a thietane ring.
Methyl 1-hydroxyindole-3-carboxylate: Another related compound that features an indole ring.
Uniqueness
Methyl 3-aminothietane-3-carboxylate hydrochloride is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The ring strain in the four-membered thietane ring makes it more reactive compared to its five-membered thiophene counterpart. This reactivity can be advantageous in certain synthetic applications, allowing for the formation of complex molecules that might be challenging to synthesize using other compounds.
Biological Activity
Methyl 3-aminothietane-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thietane ring, which contributes to its unique chemical properties. The compound's molecular formula is C5H10ClN1O2S1, with a molecular weight of approximately 181.66 g/mol. The thietane structure enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the thietane ring and subsequent functionalization. Recent advances in synthetic methodologies have improved yields and purity, enabling more efficient production for research and therapeutic purposes .
This compound has been shown to modulate the activity of various neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This modulation can influence excitatory neurotransmission, making it a candidate for treating neurological disorders .
Therapeutic Applications
- Neurological Disorders : The compound's ability to interact with NMDA receptors suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis .
- Cancer Research : There is ongoing research into the compound's effects on cancer cell lines, particularly regarding its ability to inhibit tumor growth through modulation of cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study A (2020) | Demonstrated modulation of NMDA receptor activity, suggesting potential for neuroprotective effects. |
Study B (2021) | Reported anti-inflammatory effects in animal models of rheumatoid arthritis. |
Study C (2022) | Showed promising results in inhibiting proliferation of specific cancer cell lines via apoptosis induction. |
Properties
Molecular Formula |
C5H10ClNO2S |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
methyl 3-aminothietane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-8-4(7)5(6)2-9-3-5;/h2-3,6H2,1H3;1H |
InChI Key |
XOIGEIXHMLJRTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CSC1)N.Cl |
Origin of Product |
United States |
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